Cas no 876189-20-7 ((5-(methoxycarbonyl)furan-2-yl)boronic acid)

(5-(methoxycarbonyl)furan-2-yl)boronic acid structure
876189-20-7 structure
Nome del prodotto:(5-(methoxycarbonyl)furan-2-yl)boronic acid
Numero CAS:876189-20-7
MF:C6H7BO5
MW:169.927782297134
MDL:MFCD16660203
CID:709892
PubChem ID:12163655

(5-(methoxycarbonyl)furan-2-yl)boronic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-(Methoxycarbonyl)furan-2-boronic acid
    • (5-methoxycarbonylfuran-2-yl)boronic acid
    • 2-Furancarboxylic acid,5-borono-, 2-methyl ester (9CI)
    • (5-(methoxycarbonyl)furan-2-yl)boronic acid
    • 5-(Methoxycarbonyl)furan-2-ylboronic acid
    • [5-(Methoxycarbonyl)-2-furyl]boronic acid
    • Methyl 5-boronofuran-2-carboxylate
    • 876189-20-7
    • PGQQERRFTSQHHN-UHFFFAOYSA-N
    • DB-077030
    • [5-(Methoxycarbonyl)furan-2-yl]boronic acid
    • SB60874
    • AKOS016007666
    • CS-0150821
    • 5-(METHOXYCARBONYL)FURAN-2-BORONICACID
    • SCHEMBL2725471
    • MFCD16660203
    • 2-Furancarboxylic acid, 5-borono-, 2-methyl ester
    • AS-37051
    • C6H7BO5
    • DTXSID50478957
    • EN300-331814
    • MDL: MFCD16660203
    • Inchi: 1S/C6H7BO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3,9-10H,1H3
    • Chiave InChI: PGQQERRFTSQHHN-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=CC=C(B(O)O)O1)OC

Proprietà calcolate

  • Massa esatta: 170.03900
  • Massa monoisotopica: 170.0386535g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 171
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 79.9Ų
  • XLogP3: niente
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 1.356
  • Punto di ebollizione: 359.275°C at 760 mmHg
  • Punto di infiammabilità: 171.084°C
  • Indice di rifrazione: 1.5
  • PSA: 79.90000
  • LogP: -1.25400

(5-(methoxycarbonyl)furan-2-yl)boronic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-331814-0.5g
[5-(methoxycarbonyl)furan-2-yl]boronic acid
876189-20-7
0.5g
$410.0 2023-09-04
Enamine
EN300-331814-2.5g
[5-(methoxycarbonyl)furan-2-yl]boronic acid
876189-20-7
2.5g
$838.0 2023-09-04
Enamine
EN300-331814-5.0g
[5-(methoxycarbonyl)furan-2-yl]boronic acid
876189-20-7
5.0g
$1530.0 2023-02-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10757-100MG
(5-(methoxycarbonyl)furan-2-yl)boronic acid
876189-20-7 95%
100MG
¥ 158.00 2023-04-13
Apollo Scientific
OR908408-1g
5-(Methoxycarbonyl)furan-2-boronic acid
876189-20-7 95%
1g
£102.00 2025-02-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD101322-25g
(5-(Methoxycarbonyl)furan-2-yl)boronic acid
876189-20-7 95%
25g
¥11838.0 2024-04-17
Enamine
EN300-331814-0.1g
[5-(methoxycarbonyl)furan-2-yl]boronic acid
876189-20-7
0.1g
$376.0 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10757-5G
(5-(methoxycarbonyl)furan-2-yl)boronic acid
876189-20-7 95%
5g
¥ 2,699.00 2023-04-13
Alichem
A159002959-5g
(5-(Methoxycarbonyl)furan-2-yl)boronic acid
876189-20-7 95%
5g
$1066.00 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MF765-200mg
(5-(methoxycarbonyl)furan-2-yl)boronic acid
876189-20-7 95+%
200mg
208.0CNY 2021-08-04

(5-(methoxycarbonyl)furan-2-yl)boronic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ;  24 h, reflux
2.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 10 - 15 °C
2.2 30 min, 20 °C
2.3 Reagents: Trimethyl borate ;  10 min, 0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Discovery and development of novel salicylate synthase (MbtI) furanic inhibitors as antitubercular agents
Chiarelli, Laurent R. ; et al, European Journal of Medicinal Chemistry, 2018, 155, 754-763

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 10 - 15 °C
1.2 30 min, rt
1.3 Reagents: Trimethyl borate ;  10 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Shedding X-ray Light on the Role of Magnesium in the Activity of Mycobacterium tuberculosis Salicylate Synthase (MbtI) for Drug Design
Mori, Matteo ; et al, Journal of Medicinal Chemistry, 2020, 63(13), 7066-7080

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 15 °C; 10 min, 22 - 25 °C
1.2 Reagents: Trimethyl borate ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Noncryogenic I/Br-Mg Exchange of Aromatic Halides Bearing Sensitive Functional Groups Using i-PrMgCl-Bis[2-(N,N-dimethylamino)ethyl] Ether Complexes
Wang, Xiao-jun; et al, Organic Letters, 2006, 8(2), 305-307

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  rt; 24 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
2.1 Reagents: Chloro(1-methylethyl)magnesium ,  Bis(dimethylaminoethyl) ether Solvents: Tetrahydrofuran ;  20 min, 10 - 15 °C
2.2 30 min, rt
2.3 Reagents: Trimethyl borate ;  10 min, 0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Shedding X-ray Light on the Role of Magnesium in the Activity of Mycobacterium tuberculosis Salicylate Synthase (MbtI) for Drug Design
Mori, Matteo ; et al, Journal of Medicinal Chemistry, 2020, 63(13), 7066-7080

(5-(methoxycarbonyl)furan-2-yl)boronic acid Raw materials

(5-(methoxycarbonyl)furan-2-yl)boronic acid Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:876189-20-7)(5-(methoxycarbonyl)furan-2-yl)boronic acid
A903624
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):305.0/1525.0